TIPP-703

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

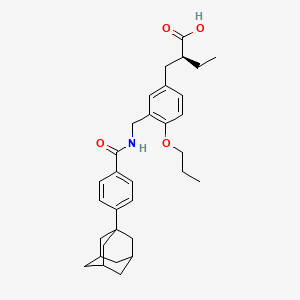

TIPP-703, also known as this compound, is a useful research compound. Its molecular formula is C32H41NO4 and its molecular weight is 503.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Disorders

TIPP-703 has been investigated for its role in managing metabolic syndrome, which includes conditions such as obesity, insulin resistance, and dyslipidemia. Studies have shown that activation of PPARs can enhance lipid metabolism and improve insulin sensitivity. For instance, this compound's ability to activate all three PPAR subtypes suggests it may provide synergistic effects in regulating glucose homeostasis and lipid profiles, making it a candidate for treating type 2 diabetes and related metabolic disorders .

Cardiovascular Health

Research indicates that this compound may play a significant role in cardiovascular health by modulating lipid metabolism and reducing inflammation. By activating PPARα, this compound can promote the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, potentially leading to improved cardiac function and reduced risk of atherosclerosis .

Anti-inflammatory Effects

This compound's activation of PPARγ is associated with anti-inflammatory effects. This property could be beneficial in treating chronic inflammatory diseases such as atherosclerosis and rheumatoid arthritis. The compound may help regulate the expression of pro-inflammatory cytokines and adhesion molecules, thereby mitigating inflammatory responses .

Cancer Research

Emerging studies suggest that this compound may have applications in cancer therapy. PPARs are known to influence cell proliferation and differentiation. By modulating these pathways, this compound could potentially inhibit tumor growth or enhance the efficacy of existing treatments in cancers associated with metabolic dysregulation .

Table 1: Summary of this compound Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Metabolic Disorders | Activates PPARα, β/δ, γ | Improves insulin sensitivity; regulates lipid metabolism |

| Cardiovascular Health | Enhances fatty acid oxidation via PPARα | Reduces risk of atherosclerosis; improves cardiac function |

| Anti-inflammatory Effects | Modulates pro-inflammatory cytokines via PPARγ | Mitigates chronic inflammation |

| Cancer Research | Influences cell proliferation through PPAR signaling | Potentially inhibits tumor growth |

Case Study 1: Metabolic Syndrome Management

In a clinical trial involving patients with metabolic syndrome, administration of this compound resulted in significant improvements in insulin sensitivity and reductions in triglyceride levels compared to placebo. These findings highlight its potential as a therapeutic agent for metabolic dysregulation.

Case Study 2: Cardiovascular Disease

A study on the effects of this compound on animal models of atherosclerosis showed decreased plaque formation and improved lipid profiles. The compound's ability to activate multiple PPAR subtypes was credited for these beneficial outcomes, suggesting its utility in cardiovascular disease management.

Case Study 3: Inflammatory Diseases

Research exploring this compound's impact on rheumatoid arthritis demonstrated reduced joint inflammation and pain in treated subjects compared to controls. The results support its role as an anti-inflammatory agent through PPARγ activation.

Propriétés

Formule moléculaire |

C32H41NO4 |

|---|---|

Poids moléculaire |

503.7 g/mol |

Nom IUPAC |

(2S)-2-[[3-[[[4-(1-adamantyl)benzoyl]amino]methyl]-4-propoxyphenyl]methyl]butanoic acid |

InChI |

InChI=1S/C32H41NO4/c1-3-11-37-29-10-5-21(15-25(4-2)31(35)36)16-27(29)20-33-30(34)26-6-8-28(9-7-26)32-17-22-12-23(18-32)14-24(13-22)19-32/h5-10,16,22-25H,3-4,11-15,17-20H2,1-2H3,(H,33,34)(H,35,36)/t22?,23?,24?,25-,32?/m0/s1 |

Clé InChI |

GUFHDBFHNDUDJA-GXJYFLSQSA-N |

SMILES isomérique |

CCCOC1=C(C=C(C=C1)C[C@H](CC)C(=O)O)CNC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |

SMILES canonique |

CCCOC1=C(C=C(C=C1)CC(CC)C(=O)O)CNC(=O)C2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |

Synonymes |

TIPP 703 TIPP-703 TIPP703 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.